molecular formula C9H10Cl3N3 B562976 Clonidine-d4 Hydrochloride CAS No. 67151-02-4

Clonidine-d4 Hydrochloride

Cat. No.: B562976
CAS No.: 67151-02-4
M. Wt: 270.6 g/mol
InChI Key: ZNIFSRGNXRYGHF-HGFPCDIYSA-N
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Description

Clonidine-d4 (hydrochloride) is a deuterated form of clonidine, which is an alpha-2 adrenergic receptor agonist. This compound is primarily used as an internal standard for the quantification of clonidine in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling in Clonidine-d4 (hydrochloride) helps in distinguishing it from the non-labeled clonidine during analytical procedures.

Preparation Methods

The synthesis of Clonidine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the clonidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of 2,6-dichlorophenylacetonitrile with deuterated ammonia to form the deuterated imidazoline ring, followed by the addition of hydrochloric acid to obtain Clonidine-d4 (hydrochloride) . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Clonidine-d4 (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents like methanol or dimethyl sulfoxide, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Clonidine-d4 (hydrochloride) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Clonidine-d4 (hydrochloride) is unique due to its deuterium labeling, which distinguishes it from non-labeled clonidine and other similar compounds. Some similar compounds include:

The uniqueness of Clonidine-d4 (hydrochloride) lies in its specific use as an internal standard for clonidine quantification, providing more accurate and reliable analytical results.

Biological Activity

Clonidine-d4 hydrochloride is a deuterated analog of clonidine, primarily used as an internal standard in pharmacokinetic and analytical studies. This compound retains the biological activity of clonidine while allowing for precise quantification in various experimental settings. This article explores the biological activity, pharmacokinetics, mechanisms of action, and clinical implications of this compound based on diverse research findings.

This compound has the following chemical characteristics:

  • Chemical Name : 2-((2,6-dichlorophenyl) amino)-2-imidazoline hydrochloride
  • Molecular Formula : C9H5Cl2N3·HCl
  • Molecular Weight : 266.56 g/mol
  • Solubility : Soluble in water and alcohol

The deuteration at specific positions enhances the stability and detection of the compound during mass spectrometry analysis.

Clonidine-d4 functions similarly to clonidine by acting as an agonist at alpha-2 adrenergic receptors (α2-ARs). The mechanism involves:

  • Central Nervous System Effects : Clonidine-d4 reduces sympathetic outflow from the CNS, leading to decreased heart rate and blood pressure. It primarily acts on the locus coeruleus and other brain regions involved in cardiovascular regulation .
  • Receptor Affinity : Clonidine-d4 exhibits high affinity for α2A, α2B, and α2C adrenergic receptors, with inhibition constants (Kis) reported as 61.66 nM, 69.18 nM, and 134.9 nM respectively .

Pharmacokinetics

The pharmacokinetic profile of clonidine-d4 is critical for understanding its clinical application:

  • Absorption : Clonidine-d4 reaches maximum concentration within 60 to 90 minutes post-administration.
  • Distribution : The volume of distribution ranges from 1.7 to 2.5 L/kg, indicating extensive tissue distribution.
  • Metabolism : It undergoes limited metabolism primarily via CYP450 enzymes, with less than 50% being metabolized to inactive metabolites .
  • Elimination : Approximately 50% is excreted unchanged in urine .

Clinical Applications

Clonidine-d4 is primarily used in research settings but has implications in clinical pharmacology:

  • Sedation : Its effects on sedation and analgesia make it valuable in pediatric intensive care settings, particularly during procedures requiring sedation .
  • Hypertension Management : Clonidine's ability to lower blood pressure makes it relevant in treating hypertensive crises when rapid control is necessary .

Case Studies

  • Pediatric Sedation During ECMO :
    A study involving infants on extracorporeal membrane oxygenation (ECMO) showed that clonidine administration resulted in improved sedation levels with a median infusion dose of 0.24 µg/kg/h. This study highlighted the need for adjusted dosing guidelines based on age and weight to optimize therapeutic outcomes .
  • Long-term Effects on Cardiovascular Health :
    Clinical trials have indicated that long-term use of clonidine can lead to a moderate reduction in cardiac output without significantly affecting peripheral resistance or renal function, making it a viable option for chronic hypertension management .

Research Findings

Recent studies have explored various aspects of clonidine-d4's biological activity:

Study FocusFindings
Pharmacokinetics in Pediatric UseIncreased clearance rates observed with age; dosing adjustments recommended .
Sedation EfficacyEffective sedation achieved with minimal adverse effects; optimal dosing strategies proposed .
Long-term Cardiovascular EffectsModerate reduction in cardiac output noted; peripheral resistance largely unchanged .

Properties

IUPAC Name

4,4,5,5-tetradeuterio-N-(2,6-dichlorophenyl)-1H-imidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H/i4D2,5D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIFSRGNXRYGHF-HGFPCDIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N=C(N1)NC2=C(C=CC=C2Cl)Cl)([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661873
Record name N-(2,6-Dichlorophenyl)(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67151-02-4
Record name N-(2,6-Dichlorophenyl)(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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